N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide
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Overview
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide is a chemical compound with the molecular formula C15H14N2O2S This compound is known for its unique structure, which includes a phenylacetamide backbone with a hydroxy-methylphenyl and carbamothioyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with 2-phenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamothioyl group can be reduced to form an amine.
Substitution: The phenylacetamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- **N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-nitrobenzamide
- **N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy-methylphenyl group with a phenylacetamide backbone makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-7-8-14(19)13(9-11)17-16(21)18-15(20)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFAPZCFAMLFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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